4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide

Dual FXR/sEH pharmacology Target engagement NASH

4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide, operationally designated DM509, is a first-generation, rationally designed dual modulator that simultaneously acts as a partial agonist of the farnesoid X receptor (FXR) and an inhibitor of soluble epoxide hydrolase (sEH). This N-benzylbenzamide derivative exerts low nanomolar potency on both complementary anti-NASH targets, with in vitro characterization confirming high dual efficacy in a cellular context combined with low toxicity, and pilot in vivo data demonstrating favorable pharmacokinetics and target engagement.

Molecular Formula C19H23ClN2O3S
Molecular Weight 394.9 g/mol
Cat. No. B13332809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide
Molecular FormulaC19H23ClN2O3S
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl
InChIInChI=1S/C19H23ClN2O3S/c1-19(2,3)15-8-5-13(6-9-15)18(23)21-12-14-7-10-16(11-17(14)20)22-26(4,24)25/h5-11,22H,12H2,1-4H3,(H,21,23)
InChIKeyIMPXBWVTYSVBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide (DM509) – Pharmacological Profile and Target Engagement for Metabolic Disease Research


4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide, operationally designated DM509, is a first-generation, rationally designed dual modulator that simultaneously acts as a partial agonist of the farnesoid X receptor (FXR) and an inhibitor of soluble epoxide hydrolase (sEH) [1]. This N-benzylbenzamide derivative exerts low nanomolar potency on both complementary anti-NASH targets, with in vitro characterization confirming high dual efficacy in a cellular context combined with low toxicity, and pilot in vivo data demonstrating favorable pharmacokinetics and target engagement [2].

Procurement Rationale for DM509: Why FXR-Only Agonists or sEH-Only Inhibitors Cannot Phenocopy Its Dual Pharmacology


Non-alcoholic steatohepatitis (NASH) and fibrotic metabolic diseases involve intertwined pathways of steatosis, inflammation, and fibrosis. Single-agent FXR agonists such as obeticholic acid (OCA) or selective sEH inhibitors address only one pathogenic arm, whereas the dual mechanism of DM509 is specifically engineered to exploit the synergistic triad of anti-steatotic, anti-inflammatory, and anti-fibrotic effects observed only with simultaneous FXR/sEH modulation [1]. Substituting DM509 with a generic FXR agonist or a standard sEH inhibitor forfeits this polypharmacology, as demonstrated by direct comparative in vitro profiling where a representative sEH-only inhibitor exhibits negligible FXR engagement (EC50 > 1 µM) compared to the balanced dual potency of DM509 [2].

Quantitative Differentiation Guide: DM509 vs. sEH-Only Inhibitors and Next-Generation Dual Modulators


Dual-Target Biochemical Potency: Direct Head-to-Head Comparison with sEH-Only Inhibitor MH

In a direct comparative in vitro profiling study, the dual modulator DM509 (FXRA/sEHi) was benchmarked against the sEH-selective inhibitor MH (sEHi). DM509 demonstrated potent sEH inhibition virtually equipment to the sEH-only inhibitor (IC50 0.004 µM vs 0.002 µM), confirming that the dual-target design does not compromise its primary sEH inhibitory activity [1].

Dual FXR/sEH pharmacology Target engagement NASH Metabolic liver disease

Functional FXR Agonism: Quantified Superiority Over an sEH-Only Inhibitor

The same head-to-head study reveals a critical differential: the sEH-only inhibitor MH exhibits negligible FXR activity, with an EC50 of 1.4 µM and only 14% efficacy relative to the potent FXR agonist GW4064. In stark contrast, DM509 activates FXR with an EC50 of 0.02 µM (20 nM) and achieves 35% efficacy, accompanied by a 10.8-fold stronger binding affinity to the FXR ligand-binding domain (Kd 0.13 µM vs 1.4 µM) [1].

FXR transactivation Nuclear receptor agonism Efficacy Binding affinity

In Vivo Anti-Fibrotic Efficacy: Quantitative Reduction in Renal Fibrosis in a UUO Mouse Model

In a preclinical model of renal fibrosis induced by unilateral ureteral obstruction (UUO) in C57BL/6J mice, oral administration of DM509 (10 mg/kg/day) reduced renal collagen content, measured by hydroxyproline levels, by 34–66% relative to vehicle-treated UUO controls [1]. This outcome demonstrates that target engagement translates into organ-level anti-fibrotic protection.

Renal fibrosis Unilateral ureteral obstruction Chronic kidney disease Hydroxyproline

Pharmacokinetic Differentiation: First-Generation DM509 as a Benchmark for Second-Generation Dual Modulator Optimization

DM509 belongs to the first generation of dual FXR/sEH modulators, which were characterized by moderate metabolic stability and a short in vivo half-life. The second-generation lead compound 13, derived from systematic structure-stability optimization of the same N-benzylbenzamide chemotype, achieves a half-life greater than 5 hours while maintaining similar dual potency [1]. This positions DM509 as the essential reference tool compound for pharmacokinetic benchmarking in dual modulator development programs.

Metabolic stability Half-life Oral bioavailability Structure-stability relationship

Class-Level Differentiation from FXR-Only Agonists: The Polypharmacology Advantage Supported by In Vivo NASH Model Data

In a diet-induced obese (DIO) mouse model of NASH, comparative profiling of FXR activation alone, sEH inhibition alone, and dual FXR/sEH modulation revealed that only the dual approach combined anti-inflammatory and anti-fibrotic efficacy, while full FXR activation alone paradoxically worsened ballooning degeneration and fibrosis [1]. DM509, as a partial FXR agonist with balanced sEH inhibition, embodies this superior dual modulation profile.

Polypharmacology Anti-steatotic Anti-fibrotic Diet-induced obesity

Orthogonal Confirmation of sEH Inhibition Potency in a Human Cellular Context

Beyond recombinant enzyme assays, DM509 inhibits sEH in intact human HepG2 hepatocellular carcinoma cells with an IC50 of 1 nM, assessed by monitoring the conversion of the endogenous substrate 14(15)-EET-d11 to 14(15)-DHET-d11 [1]. This cellular potency confirms that the compound penetrates hepatocytes and engages its target in a physiologically relevant milieu.

Cellular target engagement Hepatocyte Endogenous substrate EET/DHET ratio

Defined Applications of 4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide Based on Quantitative Evidence


NASH and Metabolic Liver Disease Mechanism-of-Action Studies

In NASH research, DM509 is optimally deployed in experiments designed to dissect the relative contributions of FXR-driven anti-steatotic pathways versus sEH-mediated anti-inflammatory and anti-fibrotic effects. Its partial FXR agonism (EC50 20 nM, 35% efficacy) avoids the histological worsening (ballooning, fibrosis) observed with full agonists, while its sEH inhibition (IC50 4 nM) suppresses pro-inflammatory EET hydrolysis [1]. This makes it a precisely calibrated pharmacological tool for studies requiring balanced dual target modulation without the confounding toxicity of full FXR activation.

Renal Fibrosis and Chronic Kidney Disease Preclinical Models

For renal fibrosis studies, DM509 has demonstrated significant in vivo efficacy in the UUO mouse model, reducing renal collagen content (hydroxyproline) by up to 66% at 10 mg/kg/day [1]. Researchers investigating CKD progression can utilize DM509 to simultaneously probe FXR-mediated metabolic regulation and sEH-dependent inflammatory lipid mediator pathways, providing a single-agent strategy to interrogate multi-factorial fibrotic mechanisms.

Pharmacokinetic Benchmarking and Next-Generation Dual Modulator Development

Medicinal chemistry teams pursuing dual FXR/sEH ligands can use DM509 as the essential first-generation reference compound. Its moderate metabolic stability and short half-life are the established baseline against which structural modifications are measured; second-generation analogs such as compound 13 surpassed this benchmark by achieving >5-hour half-life while preserving dual potency [1]. Procurement of DM509 is therefore critical for head-to-head PK comparisons and structure-stability relationship studies.

Dual-Target Pharmacological Validation in Metabolic Syndrome Research

In metabolic syndrome studies encompassing hypertension, insulin resistance, and organ fibrosis, DM509 provides a validated chemical probe to simultaneously engage FXR and sEH. Its orthogonal activity profile – confirmed in recombinant enzyme assays (sEH IC50 4.10 nM) and human hepatocyte cellular assays (sEH IC50 1 nM) – ensures consistent target engagement across experimental systems [1]. This multi-system validation supports its use in integrated physiological studies where both hepatic and extra-hepatic targets must be modulated.

Quote Request

Request a Quote for 4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.